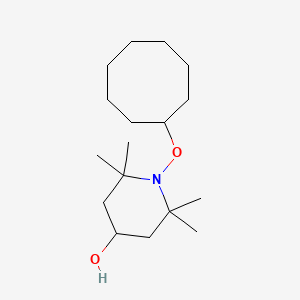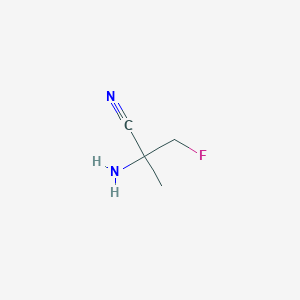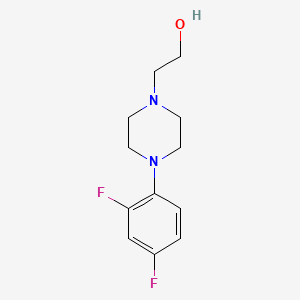
4-(2,4-Difluorophenyl)-1-piperazineethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-Difluorophenyl)-1-piperazineethanol is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluorophenyl)-1-piperazineethanol typically involves the reaction of 2,4-difluoroaniline with piperazine in the presence of a suitable solvent and catalyst. The reaction proceeds through nucleophilic substitution, where the amine group of piperazine attacks the fluorinated aromatic ring, resulting in the formation of the desired product.
-
Step 1: Formation of Intermediate
Reactants: 2,4-difluoroaniline, piperazine
Solvent: Ethanol or methanol
Catalyst: Acid catalyst such as hydrochloric acid
Conditions: Reflux at elevated temperature (80-100°C) for several hours
-
Step 2: Purification
- The reaction mixture is cooled and the product is isolated by filtration or extraction.
- The crude product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for purification and isolation further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
4-(2,4-Difluorophenyl)-1-piperazineethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium, elevated temperature
-
Reduction
Reagents: Hydrogen gas, palladium on carbon (Pd/C)
Conditions: Room temperature, atmospheric pressure
-
Substitution
Reagents: Sodium methoxide, sodium hydride
Conditions: Anhydrous conditions, elevated temperature
Major Products Formed
Oxidation: Formation of 2-[4-(2,4-Difluorophenyl)piperazin-1-yl]acetaldehyde or 2-[4-(2,4-Difluorophenyl)piperazin-1-yl]acetone.
Reduction: Formation of 2-[4-(2,4-Dihydroxyphenyl)piperazin-1-yl]ethanol.
Substitution: Formation of derivatives with different substituents on the aromatic ring.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-(2,4-Difluorophenyl)-1-piperazineethanol involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitter receptors, leading to changes in neuronal signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may act on serotonin and dopamine receptors.
類似化合物との比較
4-(2,4-Difluorophenyl)-1-piperazineethanol can be compared with other piperazine derivatives, such as:
Cetirizine: An antihistamine used to treat allergic reactions.
Fluoxetine: A selective serotonin reuptake inhibitor used to treat depression.
Risperidone: An antipsychotic used to treat schizophrenia and bipolar disorder.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the aromatic ring, which imparts distinct pharmacological properties. The presence of fluorine atoms enhances its metabolic stability and bioavailability, making it a promising candidate for further drug development.
特性
分子式 |
C12H16F2N2O |
|---|---|
分子量 |
242.26 g/mol |
IUPAC名 |
2-[4-(2,4-difluorophenyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C12H16F2N2O/c13-10-1-2-12(11(14)9-10)16-5-3-15(4-6-16)7-8-17/h1-2,9,17H,3-8H2 |
InChIキー |
SPGATEIFHQEXHX-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


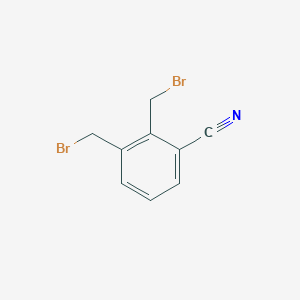
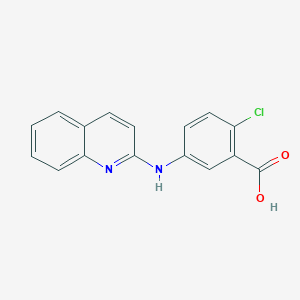
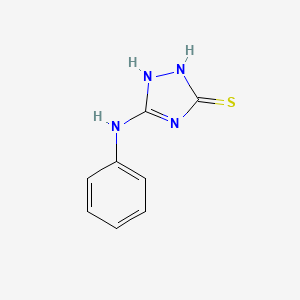
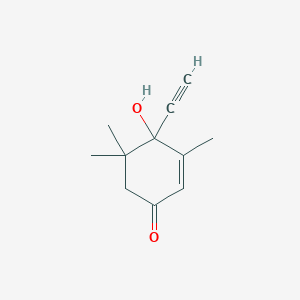
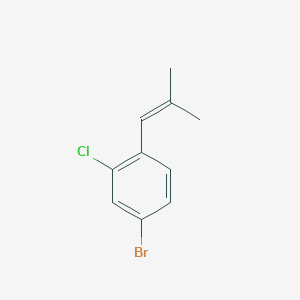
![5-(Hydroxymethyl)-5-[2-(octadecyloxy)ethyl]oxolan-2-one](/img/structure/B8558047.png)

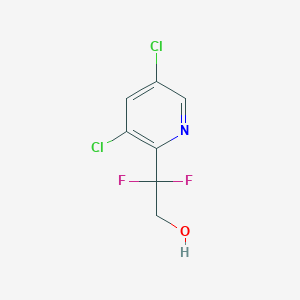
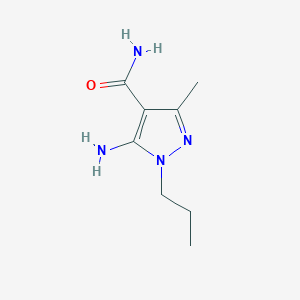
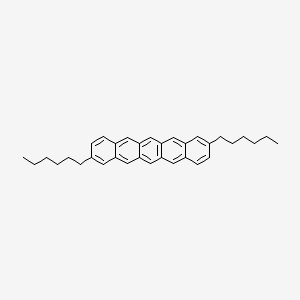
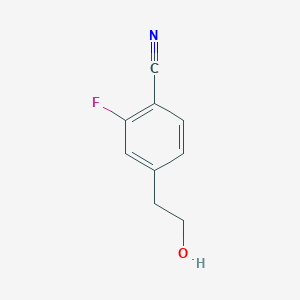
![6-Nitromethyl-[1,4]dioxepan-6-ol](/img/structure/B8558092.png)
